N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034388-70-8
VCID: VC5899927
InChI: InChI=1S/C15H24N2O4/c1-12(2)20-8-4-6-17-15(18)13-5-7-16-14(11-13)21-10-9-19-3/h5,7,11-12H,4,6,8-10H2,1-3H3,(H,17,18)
SMILES: CC(C)OCCCNC(=O)C1=CC(=NC=C1)OCCOC
Molecular Formula: C15H24N2O4
Molecular Weight: 296.367

N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide

CAS No.: 2034388-70-8

Cat. No.: VC5899927

Molecular Formula: C15H24N2O4

Molecular Weight: 296.367

* For research use only. Not for human or veterinary use.

N-(3-isopropoxypropyl)-2-(2-methoxyethoxy)isonicotinamide - 2034388-70-8

Specification

CAS No. 2034388-70-8
Molecular Formula C15H24N2O4
Molecular Weight 296.367
IUPAC Name 2-(2-methoxyethoxy)-N-(3-propan-2-yloxypropyl)pyridine-4-carboxamide
Standard InChI InChI=1S/C15H24N2O4/c1-12(2)20-8-4-6-17-15(18)13-5-7-16-14(11-13)21-10-9-19-3/h5,7,11-12H,4,6,8-10H2,1-3H3,(H,17,18)
Standard InChI Key CSJMIOTXUVAISE-UHFFFAOYSA-N
SMILES CC(C)OCCCNC(=O)C1=CC(=NC=C1)OCCOC

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 2-(2-methoxyethoxy)-N-[3-(propan-2-yloxy)propyl]pyridine-4-carboxamide . Its systematic nomenclature reflects the substitution pattern on the pyridine ring and the alkyl ether side chains. Key identifiers include:

  • CAS Registry Number: 2034388-70-8

  • PubChem CID: 92084341

  • SMILES: COCCOC1=NC=CC(=C1)C(=O)NCCCOC(C)C

  • InChIKey: CSJMIOTXUVAISE-UHFFFAOYSA-N

Molecular Structure and Conformation

The compound features a pyridine-4-carboxamide core substituted at the 2-position with a methoxyethoxy group and at the nitrogen with a 3-isopropoxypropyl chain. The 3D conformation, as modeled in PubChem, highlights rotational flexibility in the ether-linked side chains, which may influence its binding interactions with biological targets .

Physicochemical Properties

The compound’s properties, computed using PubChem algorithms, are summarized below:

PropertyValueMethod/Reference
Molecular Weight296.36 g/molPubChem 2.1
XLogP3-AA1.3XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors5Cactvs 3.4.6.11
Rotatable Bond Count10Cactvs 3.4.6.11
Topological Polar Surface Area69.7 ŲCactvs 3.4.6.11
Complexity287Cactvs 3.4.6.11

The moderate lipophilicity (XLogP3-AA = 1.3) and high polar surface area suggest balanced solubility and membrane permeability, favorable for drug-like molecules .

Applications in Chemical Research

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